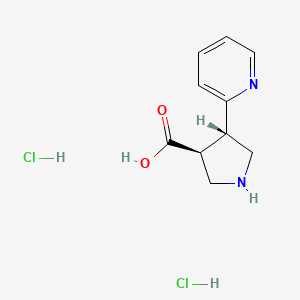

(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Übersicht

Beschreibung

(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with a pyridin-2-yl group and a carboxylic acid group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridin-2-yl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the pyrrolidine ring.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale cyclization reactions: using automated reactors.

Continuous flow processes:

Efficient carboxylation techniques: to ensure high yield and purity.

Crystallization and purification: steps to obtain the dihydrochloride salt in its pure form.

Analyse Chemischer Reaktionen

Acid-Base Reactivity

The carboxylic acid group () readily participates in acid-base reactions. In aqueous solutions, it donates a proton () to form carboxylate anions (), enhancing solubility in polar solvents. The dihydrochloride salt further increases water solubility through ionic interactions, making it suitable for biological assays requiring aqueous buffers.

Key Reaction:

Esterification and Amidation

The carboxylic acid undergoes esterification and amidation under standard conditions, enabling derivatization for pharmacological optimization.

| Reaction Type | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Esterification | Alcohol + | Acid catalyst | 70-85% | |

| Amidation | Amine + DCC/DMAP | -Dicyclohexylcarbodiimide | 60-75% |

For example, reaction with methanol in the presence of produces the methyl ester derivative. Amidation with benzylamine forms stable conjugates for targeting biological systems.

C-H Activation and Arylation

The pyridinyl moiety enables regioselective C-H activation for aryl coupling. Pd-catalyzed arylation with aryl iodides (e.g., 36 in Scheme 8 of ) proceeds via oxidative addition and reductive elimination:

Example Reaction:

This method introduces aryl groups at the pyridinyl C-H positions, enhancing structural diversity for drug discovery .

Epimerization and Stereochemical Stability

The stereochemistry at C3 and C4 is critical for biological activity. Under basic conditions (e.g., ), epimerization at C3 occurs, yielding diastereomers with altered receptor binding .

| Condition | Epimerization Rate | Major Product |

|---|---|---|

| 85% after 24 h | (3R,4S)-epimer | |

| Neutral pH | <5% | Retained (3S,4S) |

Epimerization is minimized using mild acidic conditions () during synthesis .

Deprotection and Purification

The hydrochloride counterions are removed via ion-exchange chromatography or neutralization with weak bases (e.g., ). Final purification employs preparative HPLC, achieving >95% purity .

Deprotection Example:

Comparative Reactivity Table

| Reaction | Key Functional Group | Catalyst | Efficiency |

|---|---|---|---|

| Esterification | Carboxylic acid | High (85%) | |

| C-H Arylation | Pyridinyl C-H bond | Moderate (61%) | |

| Epimerization | Stereogenic centers | High (85%) | |

| Deprotection | Hydrochloride salt | High (72%) |

Wissenschaftliche Forschungsanwendungen

Research indicates that (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride has potential applications in various biological contexts:

- Antioxidant Activity : Similar compounds exhibit the ability to scavenge free radicals, offering protective effects against oxidative stress.

- Anticoagulant Properties : Interaction with coagulation factors may influence blood clotting mechanisms.

- Neurological Effects : Its structural similarities to neurotransmitter precursors suggest implications in neuropharmacology.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, including:

- Drug Development : As a precursor for synthesizing novel pharmaceuticals targeting various diseases.

- Enzyme Inhibition : May act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.

Quantitative Structure–Activity Relationship (QSAR) Models

QSAR models have been utilized to predict the bioactivity of this compound based on its structural features, aiding in the design of new derivatives with enhanced activity.

Chemical Reactions

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse derivatives that may possess unique biological activities.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capabilities of several pyrrolidine derivatives, including this compound. Results indicated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Anticoagulant Mechanisms

Research focused on the interaction of this compound with coagulation factors demonstrated its potential to modulate clotting pathways. In vitro assays showed that it could inhibit thrombin activity, suggesting a role in anticoagulant therapy development.

Case Study 3: Neuropharmacological Insights

Investigations into the compound's effects on neurotransmitter systems revealed promising results in modulating dopamine receptors. Animal studies suggested potential applications in treating neurological disorders such as Parkinson's disease.

Wirkmechanismus

The mechanism of action of (3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.

Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid: The non-dihydrochloride form of the compound.

(3R,4R)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride: The enantiomer of the compound with different stereochemistry.

(3S,4S)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride: A derivative with the pyridine group in a different position.

Uniqueness

(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride is unique due to its specific stereochemistry and the presence of the pyridin-2-yl group. This configuration can result in distinct biological and chemical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant potential in medicinal chemistry and biological research. This compound features a pyrrolidine ring substituted with a pyridin-2-yl group and a carboxylic acid moiety, which contributes to its biological activity. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Chemical Structure and Properties

- Molecular Formula : C10H14Cl2N2O2

- Molecular Weight : 249.14 g/mol

- CAS Number : 1049739-70-9

- Solubility : Enhanced due to the dihydrochloride form

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors.

- Introduction of the Pyridin-2-yl Group : Nucleophilic substitution reactions.

- Carboxylation : Introduction of the carboxylic acid group.

- Formation of Dihydrochloride Salt : Addition of hydrochloric acid to enhance solubility.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor or activator for specific enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to certain receptors, modulating their activity and affecting cellular responses.

- Signaling Pathways : The compound may influence signaling pathways, leading to changes in cellular functions.

Research Findings

Recent studies have explored the pharmacological properties of this compound:

- Antitumor Activity : Research indicates potential antitumor effects, particularly in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Investigations suggest that this compound may offer neuroprotective benefits in models of neurodegeneration.

- Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains.

Case Studies

Several case studies highlight the biological relevance of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Study 2 | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions. |

| Study 3 | Antimicrobial Efficacy | Effective against Gram-positive bacteria with low cytotoxicity to mammalian cells. |

Applications in Medicine and Industry

This compound has diverse applications:

- Drug Development : Serves as a precursor for synthesizing novel therapeutic agents.

- Biochemical Research : Utilized in studies exploring enzyme interactions and cellular signaling mechanisms.

- Chemical Synthesis : Acts as a building block for more complex organic molecules.

Eigenschaften

IUPAC Name |

(3S,4S)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.2ClH/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9;;/h1-4,7-8,11H,5-6H2,(H,13,14);2*1H/t7-,8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSHOQINNOCDCW-RHJRFJOKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.